A Technical Guide to 4-Fluoro-2-(trifluoromethoxy)aniline: A Key Building Block in Modern Drug Discovery
A Technical Guide to 4-Fluoro-2-(trifluoromethoxy)aniline: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 4-Fluoro-2-(trifluoromethoxy)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, safety and handling protocols, and its pivotal role as a versatile building block in the synthesis of complex molecules, particularly in the realm of pharmaceutical development.
Core Compound Identity and Properties
4-Fluoro-2-(trifluoromethoxy)aniline, identified by the CAS number 123572-66-7 , is a specialized chemical intermediate valued for its unique substitution pattern.[1][2][3][4] The presence of both a fluorine atom and a trifluoromethoxy group on the aniline scaffold imparts distinct physicochemical properties that are highly sought after in the design of novel bioactive compounds.
Chemical and Physical Data
A compilation of the known properties for 4-Fluoro-2-(trifluoromethoxy)aniline is presented below. It is important to note that while data for this specific isomer is limited, the properties of related fluorinated anilines provide a valuable comparative context.
| Property | Value | Source(s) |
| CAS Number | 123572-66-7 | [1][2][3][4] |
| Molecular Formula | C₇H₅F₄NO | [1][2][3] |
| Molecular Weight | 195.11 g/mol | [1][3][4] |
| Appearance | Liquid | [1] |
| Purity | Available at ≥95% | [1] |
The Strategic Advantage of Fluorination in Drug Design
The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) moiety, is a well-established strategy in modern medicinal chemistry. These groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile in several advantageous ways:
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Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation by enzymes in the body. This can lead to an increased half-life and improved bioavailability of a drug candidate.
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Increased Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule. This property can enhance its ability to cross biological membranes, such as the blood-brain barrier, which is a critical consideration for drugs targeting the central nervous system.
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Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can alter the pKa of nearby functional groups, influencing a molecule's solubility, binding affinity to its target protein, and overall electronic properties.
The strategic placement of both a fluorine atom and a trifluoromethoxy group in 4-Fluoro-2-(trifluoromethoxy)aniline makes it a highly valuable synthon for introducing these beneficial properties into new chemical entities.
Synthesis Strategies
While specific, detailed protocols for the synthesis of 4-Fluoro-2-(trifluoromethoxy)aniline are not extensively published in readily available literature, the general approach to synthesizing substituted anilines typically involves a multi-step process. A plausible synthetic route, based on established organic chemistry principles for related compounds, would likely involve:
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Nitration: Introduction of a nitro group onto a suitably substituted benzene ring, such as 1-fluoro-3-(trifluoromethoxy)benzene. This is often achieved using a mixture of nitric acid and sulfuric acid.
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Reduction: The nitro group is then reduced to an amine (-NH₂) to yield the final aniline product. This reduction is commonly carried out via catalytic hydrogenation using catalysts like palladium on carbon, or by using reducing agents such as tin(II) chloride in acidic conditions.
The following diagram illustrates a generalized synthetic pathway for a substituted aniline, which could be adapted for the synthesis of 4-Fluoro-2-(trifluoromethoxy)aniline.
Caption: A generalized workflow for the synthesis of substituted anilines.
Applications in Pharmaceutical Research
As a specialized building block, 4-Fluoro-2-(trifluoromethoxy)aniline is primarily utilized in the research and development phase of drug discovery. Its amine functionality provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecules.
While specific examples of marketed drugs containing this exact isomer are not readily identifiable, it is a valuable intermediate for the synthesis of compound libraries used in high-throughput screening to identify new drug leads. The unique electronic and steric properties it imparts are of interest in developing novel inhibitors, receptor antagonists, and other therapeutic agents across a range of disease areas, including oncology, neurodegenerative disorders, and infectious diseases.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling 4-Fluoro-2-(trifluoromethoxy)aniline. A Material Safety Data Sheet (MSDS) should always be consulted prior to use.[5] General safety and handling guidelines include:
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Personal Protective Equipment (PPE): Use in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Avoid contact with skin and eyes. Do not inhale vapors or mists.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Fluoro-2-(trifluoromethoxy)aniline is a specialized and valuable chemical intermediate for the pharmaceutical and agrochemical industries. Its unique combination of a fluorine atom and a trifluoromethoxy group on an aniline scaffold provides a powerful tool for medicinal chemists to modulate the properties of new chemical entities, with the goal of enhancing metabolic stability, membrane permeability, and overall biological activity. As the demand for more effective and safer drugs continues to grow, the importance of such precisely functionalized building blocks in the drug discovery and development pipeline is set to increase.
References
A comprehensive list of references is not available in the provided search results. The information in this guide is synthesized from chemical supplier databases and general literature on the role of fluorinated compounds in medicinal chemistry. For detailed protocols and specific applications, a thorough search of chemical literature databases such as SciFinder, Reaxys, and Google Patents, using the CAS number 123572-66-7, is recommended.
Sources
- 1. 4-Fluoro-2-(trifluoromethoxy)aniline | CymitQuimica [cymitquimica.com]
- 2. capotchem.cn [capotchem.cn]
- 3. 123572-66-7|4-Fluoro-2-(trifluoromethoxy)aniline|BLD Pharm [bldpharm.com]
- 4. 4-Fluoro-2-(trifluoromethoxy)aniline [oakwoodchemical.com]
- 5. 4-Fluoro-2-(trifluoroMethoxy)aniline, 97% - Safety Data Sheet [chemicalbook.com]
